

A Comparative Guide to the Synthesis and Applications of 2-(1-Cyclohexenyl)cyclohexanone

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthesis and multifaceted applications of **2-(1-cyclohexenyl)cyclohexanone**, a versatile bicyclic ketone. It serves as a crucial intermediate in organic synthesis and a scaffold for developing new therapeutic agents. This document details and compares various synthetic methodologies, explores its diverse applications, and provides relevant experimental protocols.

Synthesis of 2-(1-Cyclohexenyl)cyclohexanone: A Comparative Overview

The primary and most industrially significant method for synthesizing **2-(1-cyclohexenyl)cyclohexanone** is the self-condensation of cyclohexanone.^{[1][2]} This reaction can be catalyzed by both acids and bases, with the choice of catalyst and reaction conditions significantly influencing yield, selectivity, and environmental impact.^{[3][4]}

Catalytic Performance in Cyclohexanone Self-Condensation

The efficiency of **2-(1-cyclohexenyl)cyclohexanone** synthesis is highly dependent on the catalyst employed. Below is a comparative summary of various catalytic systems.

Catalyst	Catalyst Loading	Temperature (°C)	Time (h)	Yield (%)	Selectivity	Reference(s)
Sulfuric Acid	-	-	-	~37	-	[2]
La(O-i-Pr) ₃	-	Heating	5	~61	-	[5]
Benzenesulfonic acid/Silica gel	2-3 wt%	135	1	57	High	[6]
Al(OH) ₃ / H ₂ SO ₄	≥2 wt%	130-150	-	>70	High	[1][7]
HRF5015 (Perfluorosulfonic acid resin)	-	90	-	-	~100% for dimer	[3][8]
Amberlyst 15	-	100	>8	75 (dimer)	~10% trimer	[3]
Sodium Hydroxide	1.6-30.0 mmol/kg	127-149	-	up to 80% conversion	-	[4]
Ion Exchange Resin (acidic/basic)	-	50-90	-	>85	High	[9]

Key Observations:

- Solid acid catalysts, such as sulfonic acid-modified silica gel and acid-treated aluminum hydroxide, offer high yields and selectivity, coupled with easier separation and reduced corrosion compared to mineral acids like sulfuric acid.[1][6][7]

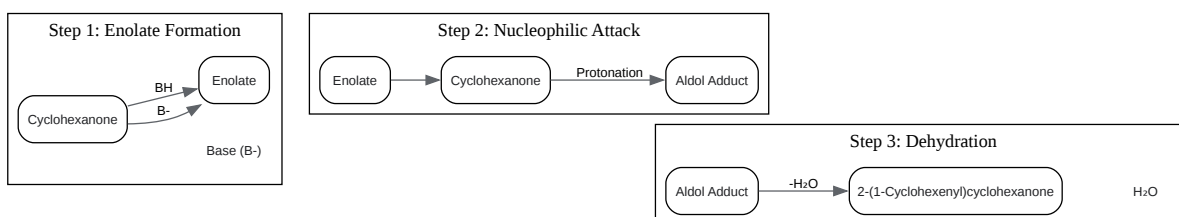
- Perfluorosulfonic acid resins (e.g., HRF5015) exhibit exceptional selectivity towards the dimeric product, minimizing the formation of trimers and polymers.[3][8]
- Base-catalyzed condensation, using reagents like sodium hydroxide, can achieve high conversions.[4]
- The use of ion exchange resins under reduced pressure provides a method for continuous removal of water, driving the reaction equilibrium towards the product and achieving high yields.[9]

Reaction Mechanisms

The self-condensation of cyclohexanone proceeds through different mechanisms depending on the catalytic conditions.

Base-Catalyzed Self-Condensation

Under basic conditions, the reaction proceeds via an aldol condensation mechanism. A base abstracts an alpha-proton from a cyclohexanone molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting aldol adduct subsequently undergoes dehydration to yield **2-(1-cyclohexenyl)cyclohexanone** and its isomer, 2-cyclohexylidenecyclohexanone.

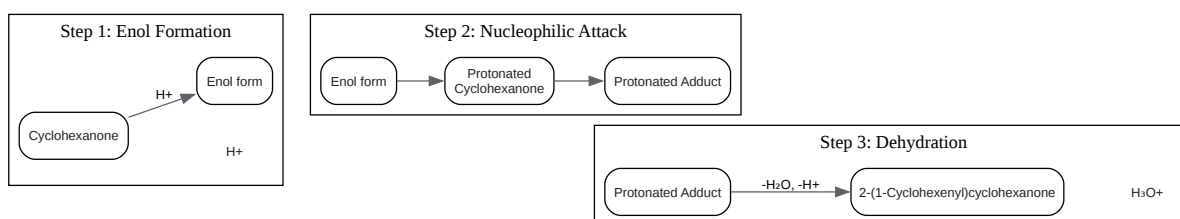


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Base-catalyzed self-condensation of cyclohexanone.

Acid-Catalyzed Self-Condensation

In the presence of an acid, the reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone, which increases its electrophilicity. A second molecule of cyclohexanone acts as a nucleophile in its enol form. The enol attacks the protonated carbonyl, and subsequent dehydration leads to the formation of the α,β -unsaturated ketone product.



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Acid-catalyzed self-condensation of cyclohexanone.

Applications of 2-(1-Cyclohexenyl)cyclohexanone and its Derivatives

This versatile ketone is a valuable building block in various chemical industries.

Chemical Synthesis

- **Intermediate for o-Phenylphenol:** A primary application is its role as a precursor in the synthesis of o-phenylphenol, a widely used fungicide, disinfectant, and intermediate in the production of dyes and resins.[1][2]
- **Polymer Industry:** It is utilized as a modifying agent for epoxy resins, a plasticizer, and a crosslinking agent for various polymers.[2]

- **Organic Synthesis:** Its structure, featuring both a ketone and a carbon-carbon double bond, makes it a versatile intermediate for constructing complex cyclic and fused-ring systems.^[5] It can participate in a variety of reactions, including Diels-Alder and Michael additions.
- **Agrochemicals and Dyestuffs:** It serves as a raw material in the manufacturing of certain agrochemicals and dyes.^[10]

Pharmaceutical and Biological Applications of Cyclohexenone Derivatives

The cyclohexenone scaffold is a prominent feature in many biologically active compounds, and derivatives of **2-(1-cyclohexenyl)cyclohexanone** have shown significant therapeutic potential.

Anticancer Activity: Numerous cyclohexenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Compound/Derivative	Cancer Cell Line	Assay	IC ₅₀ (μM)	Reference
Cyclohexene oxide CA	U251 (Glioblastoma)	CCK-8	5.161	^[3]
Cyclohexene oxide CA	A172 (Glioblastoma)	CCK-8	6.440	^[3]
Compound 1	HCT116 (Colon)	Crystal Violet	22.4	^[3]
Compound 2	HCT116 (Colon)	Crystal Violet	0.34	^[3]

Antimicrobial Activity: The cyclohexenone moiety is also associated with antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Synthesis of 2-(1-Cyclohexenyl)cyclohexanone using a Solid Acid Catalyst

This protocol is adapted from a patented method for the self-condensation of cyclohexanone using an acid-treated aluminum hydroxide catalyst.^[1]

1. Catalyst Preparation:

- Soak $\text{Al}(\text{OH})_3$ in a 0.5-2.5 M sulfuric acid solution for 1 hour at room temperature.
- Filter the solid and dry it thoroughly.
- Calcine the dried solid at a temperature of 450°C or above to obtain the active catalyst.

2. Condensation Reaction:

- In a suitable reactor equipped with a mechanical stirrer and a system for water removal (e.g., a Dean-Stark apparatus), charge cyclohexanone and the prepared catalyst ($\geq 2\%$ by weight of the cyclohexanone).
- Heat the reaction mixture to a temperature between 130°C and 150°C.
- Continuously remove the water formed during the reaction to drive the equilibrium towards the product.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
- Upon completion, cool the reaction mixture and separate the catalyst by filtration.
- The crude product can be purified by distillation under reduced pressure.

Evaluation of Anticancer Activity: Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to grow into a colony and is a robust method for determining cytotoxicity.^[3]

1. Cell Seeding:

- Culture the desired cancer cell line to approximately 80% confluency.

- Trypsinize the cells, count them, and resuspend them in fresh culture medium.
- Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates and allow them to attach for 24 hours.

2. Compound Treatment:

- Prepare a series of dilutions of the test cyclohexenone derivative in the culture medium.
- Treat the cells with the various concentrations of the compound. Include a vehicle control (the solvent used to dissolve the compound).

3. Incubation and Colony Formation:

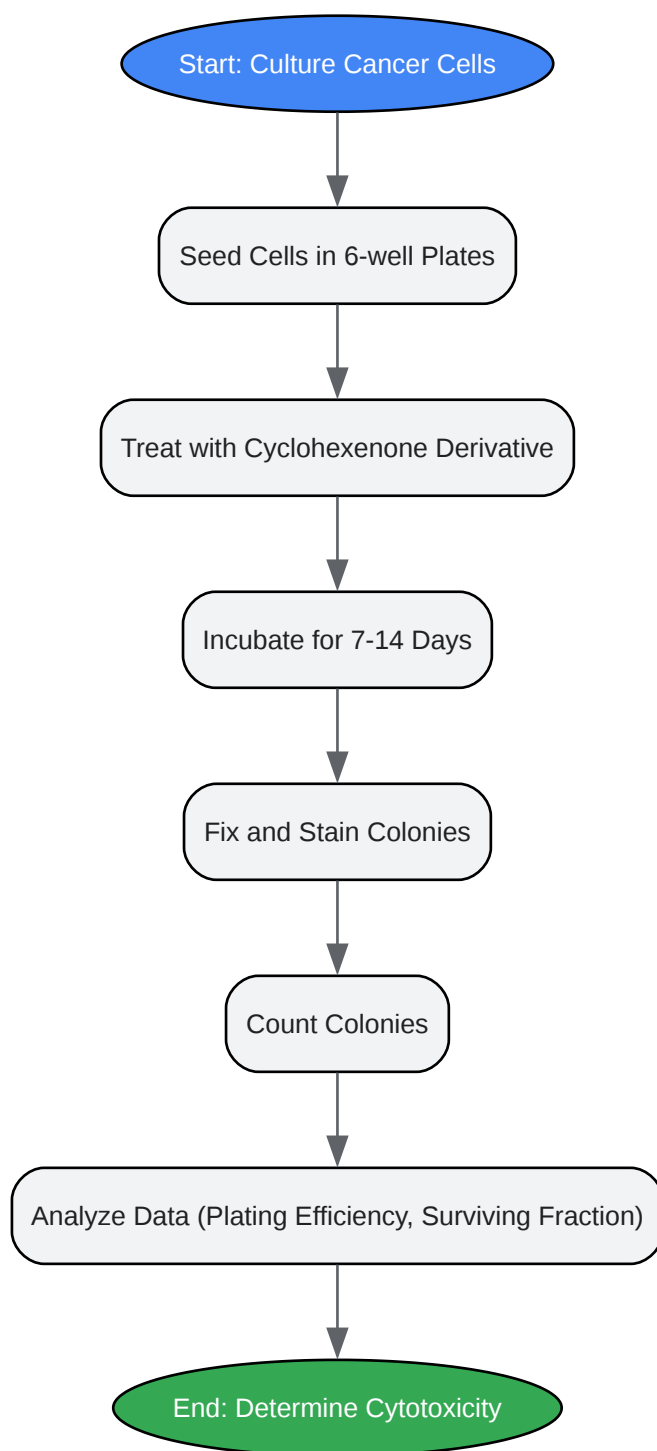
- Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as required.

4. Fixation and Staining:

- Aspirate the medium and gently wash the colonies with Phosphate Buffered Saline (PBS).
- Fix the colonies with a suitable fixative (e.g., methanol or a mixture of methanol and acetic acid).
- Stain the colonies with a staining solution, such as 0.5% crystal violet in methanol.

5. Colony Counting:

- After washing and drying, count the number of colonies containing at least 50 cells.
- Calculate the plating efficiency and the surviving fraction to determine the cytotoxic effect of the compound.



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Workflow for the Clonogenic Survival Assay.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	1502-22-3	[5][10][11]
Molecular Formula	C ₁₂ H ₁₈ O	[5][10][11]
Molecular Weight	178.27 g/mol	[5][10][11]
Boiling Point	265 °C	[10][11]
Density	0.998 g/mL	[11][12]
Refractive Index	1.5060	[11][12]
Melting Point	-78 °C	[12]
Solubility	Soluble in water, insoluble in alcohol.	[10]

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